3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate
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Overview
Description
3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate typically involves multi-step organic reactions. One common method involves the cyclo-condensation of appropriate precursors under controlled conditions. For instance, the reaction of 4-methylphenol with anthraquinone derivatives in the presence of suitable catalysts can yield the desired isoxazole compound. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as zinc chloride or sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-isoxazol-5-yl-methanol
- 3-(4-chlorophenyl)-isoxazol-5-yl-methanol
- 3-(4-bromophenyl)-isoxazol-5-yl-methanol
Uniqueness
The presence of the anthraquinone moiety and the specific substitution pattern on the isoxazole ring contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C28H17NO5 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
[12-(4-methylphenoxy)-10-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,8,11,13-heptaen-8-yl] benzoate |
InChI |
InChI=1S/C28H17NO5/c1-16-11-13-18(14-12-16)32-22-15-21(30)23-24-25(22)29-34-27(24)20-10-6-5-9-19(20)26(23)33-28(31)17-7-3-2-4-8-17/h2-15H,1H3 |
InChI Key |
AKRRLNBWYNAKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=O)C3=C(C4=CC=CC=C4C5=C3C2=NO5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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